Esterified Steryl Glucosides
Description
Properties
Molecular Formula |
C51H90O7 |
|---|---|
Molecular Weight |
815 (based on beta-sitosteryl glucoside palmitate) |
Appearance |
Unit:10 mgSolvent:nonePurity:98+%Physical solid |
Synonyms |
Esterified sterolins |
Origin of Product |
United States |
Occurrence and Distribution of Esterified Steryl Glucosides Across Biological Kingdoms
Ubiquitous Presence in Plants (Phytosteryl Glucosides)
In plants, steryl glucosides (SGs) and their acylated forms, acylated steryl glucosides (ASGs), are significant components of the total sterol content. researchgate.net These phytosteryl glucosides are involved in diverse cellular processes, including membrane function, sterol storage and transport, and as precursors for other essential molecules like brassinosteroids. nih.gov The primary sterol bases for these glucosides in plants are typically β-sitosterol, stigmasterol, and campesterol (B1663852). nih.gov
Distribution in Plant Tissues and Organs
Phytosteryl glucosides are found throughout the plant, but their concentration varies significantly among different tissues and organs. They have been identified in seeds, fruits, leaves, roots, and tubers. researchgate.netnih.gov For instance, high levels of SGs and ASGs are characteristic of species within the Solanum genus, such as tomatoes and potatoes, where they can constitute over 50% of the total sterol content. researchgate.net In Arabidopsis, a significant reduction in both SG and ASG levels was observed in leaf, stem, and inflorescence tissues of mutant plants, highlighting their widespread presence. nih.gov Research on various plant-based foods has shown that glycosylated sterols can make up nearly 60% of the total sterols in potatoes. fao.org The distribution is not uniform; for example, in sesame (Sesamum indicum), the highest concentration of certain glycosides is found in the leaf blades, followed by petioles and petals, with minimal amounts in other organs. nih.gov
Variability in Plant Species and Cultivars
The content and composition of steryl glucosides exhibit considerable variation not only between different plant species but also among cultivars of the same species. researchgate.net For example, the percentage of ASGs in sunflower seeds is 2.6%, in mustard seeds is 3.1%, and in pumpkin seeds is 6.1%. researchgate.net Lentils are known to have significant levels of conjugated phytosterols, with SGs and ASGs representing 10% to 30% of the total. researchgate.net Specific sterol profiles are also characteristic of certain plant families; brassicasterol is a marker for the Brassicaceae family, while Δ7-sterols are commonly found in Cucurbitaceae and Amaranthaceae plants. frontiersin.org This variability underscores the diverse metabolic pathways and physiological roles of these compounds across the plant kingdom.
Quantitative Distribution of Acylated vs. Non-Acylated Steryl Glucosides in Plants
The ratio of acylated steryl glucosides (ASGs) to non-acylated steryl glucosides (SGs) can differ substantially among various plants and even within different tissues of the same plant. Studies have shown this ratio (ASG/SG) can range from 0.4 to 3.6 in various plant foods, indicating significant differences in the metabolic balance between these two forms. fao.orgdntb.gov.ua In Arabidopsis seeds, ASGs were found to be reduced to a greater extent (96% reduction) than SGs (86% reduction) in certain mutants, suggesting distinct regulatory mechanisms for their biosynthesis. nih.gov The most common fatty acid found acylating the glucose moiety is palmitic acid (16:0). nih.gov Time-course experiments in several plant species have indicated that SGs are the precursors to ASGs. nih.govnih.gov
| Plant Source | Total Glycosylated Sterols (% of Total Sterols) | Ratio of ASG to SG | Predominant Sterol Moiety | Reference |
|---|---|---|---|---|
| Potato | ~60% | - | β-Sitosterol | fao.org |
| Tomato (leaves and fruits) | >85% | - | - | researchgate.net |
| Lentils | 10-30% | - | β-Sitosterol | researchgate.net |
| Sunflower Seeds | - | - | β-Sitosterol | researchgate.net |
| Pumpkin Seeds | - | - | β-Sitosterol | researchgate.net |
| Arabidopsis thaliana (seeds) | - | ASG > SG | Sitosterol (B1666911), Campesterol, Stigmasterol | nih.gov |
Presence in Fungi and Algae
Steryl glucosides are not exclusive to plants and are also found in fungi and algae, where they play roles in membrane structure and stress responses. nih.govportlandpress.comnih.gov The biosynthesis in these organisms, similar to plants, involves the transfer of a glucose unit from UDP-glucose to a sterol. mdpi.com
Fungal Steryl Glucoside Composition (e.g., Ergosterol (B1671047) 3β-D-glucoside)
In the fungal kingdom, the primary sterol is ergosterol, which serves a similar function to cholesterol in animal cells. wikipedia.orgnbinno.com Consequently, the most common steryl glucoside found in fungi is ergosterol 3β-D-glucoside. nih.govresearchgate.net While present, the levels of this compound in wild-type fungal cells of species like Cryptococcus, Candida, Saccharomyces, Neurospora, and Pichia are often low, sometimes almost undetectable. nih.gov However, the production of steryl glucosides can be influenced by growth conditions and environmental stress, such as heat shock or excess ethanol. nih.govnih.gov For instance, in the yeast Pichia pastoris, ergosterol 3β-D-glucoside accumulates under such stress conditions. nih.gov
| Fungal Genus | Presence of Ergosterol 3β-D-glucoside | Notes | Reference |
|---|---|---|---|
| Cryptococcus | Present at low levels | - | nih.gov |
| Candida | Present at low levels | - | nih.gov |
| Saccharomyces | Present at low levels | - | nih.gov |
| Pichia | Present at low levels, accumulates under stress | - | nih.gov |
| Neurospora | Present at low levels | - | nih.gov |
Steryl glucosides are also present in various microalgae. mdpi.comresearchgate.net The sterol composition of these glucosides can be quite diverse and may differ from the free sterol profile of the same organism. For example, the diatom Hemiaulus ostrearia contains mainly an unusual 23,23-dimethylcholest-5-en-3β-ol in its glycosylated form. mdpi.com In green algae (Ulva gigantea and Cladophora rupestris), isofucosteryl glucoside and clionasteryl glucoside have been reported. researchgate.net
Occurrence in Specific Bacterial Species
While sterol biosynthesis is rare in prokaryotes, a limited number of bacterial species have been shown to contain steryl glucosides. portlandpress.comgerli.com Their presence is not widespread but is significant in the context of host-pathogen interactions for certain bacteria. The formation of these compounds in bacteria also utilizes UDP-glucose as the sugar donor. mdpi.com
Notable examples include bacteria from the genera Helicobacter and Borrelia. Helicobacter pylori, a pathogen known to cause gastric ulcers, is particularly rich in cholesteryl glucosides, which can constitute up to 33% of its total lipids. gerli.comnih.gov This bacterium acquires cholesterol from its human host and converts it into various derivatives, including cholesteryl α-D-glucopyranoside (αCG) and its acylated and phosphatidylated forms. nih.govrsc.orgdigitellinc.com These molecules are crucial for the stability of the bacterial membrane and for evading the host's immune response. nih.govwikipedia.org
In another example, the spirochete Borrelia burgdorferi, the causative agent of Lyme disease, has been found to contain cholesteryl 6-O-acyl-β-D-galactopyranoside, a previously undescribed cholesteryl galactoside in bacteria. pnas.org Cholesteryl glucosides have also been identified in Mycoplasma species. pnas.org
Biosynthesis Pathways and Enzymology of Esterified Steryl Glucosides
Precursor Molecules and Substrate Specificity
The biosynthesis of esterified steryl glucosides is dependent on the availability of three key precursor molecules: a diverse pool of sterols, specific activated sugar donors, and a range of fatty acyl donors. The enzymes involved in this pathway exhibit a degree of specificity towards these substrates, which ultimately influences the composition of the final esterified steryl glucoside molecules.
Sterol Diversity
The initial substrate for the biosynthesis of this compound is a free sterol. Plants, fungi, and to a lesser extent, animals, synthesize a wide array of sterols that can be incorporated into these complex glycolipids. gerli.comnih.gov The composition of sterols within steryl glucosides generally mirrors the free sterol pool of the organism. nih.gov Common sterols that serve as acceptors for the glycosyl group include:
Sitosterol (B1666911): A predominant phytosterol in many plants. oup.commdpi.com
Campesterol (B1663852): Another common plant sterol. oup.commdpi.com
Stigmasterol: Frequently found alongside sitosterol and campesterol in plants. oup.commdpi.com
Ergosterol (B1671047): The primary sterol found in fungi. nih.govmdpi.com
Cholesterol: The main sterol in animals, but also found in some plants, particularly in the Solanaceae family. nih.govoup.comnih.gov
The diversity of the sterol backbone contributes to the variety of this compound found in nature.
Table 1: Common Sterol Precursors in Esterified Steryl Glucoside Biosynthesis
| Sterol | Primary Organism(s) |
|---|---|
| Sitosterol | Plants |
| Campesterol | Plants |
| Stigmasterol | Plants |
| Ergosterol | Fungi |
Sugar Donors
The glycosylation of the sterol molecule is a critical step in the formation of steryl glucosides, the precursors to this compound. This reaction requires an activated sugar donor, typically a uridine (B1682114) diphosphate (B83284) (UDP) sugar. The most common sugar donors are:
UDP-Glucose: Widely utilized by sterol glucosyltransferases as the primary source of the glucose moiety. nih.gov
UDP-Galactose: Some studies have shown that UDP-galactose can also serve as a sugar donor, leading to the formation of steryl galactosides. nih.govnih.gov
The choice of the sugar donor is determined by the specificity of the glycosyltransferase enzyme involved in the reaction.
Fatty Acyl Donors
Following the formation of a steryl glucoside, the final step in the biosynthesis of an esterified steryl glucoside is the acylation of the sugar moiety. This involves the transfer of a fatty acyl group to the primary alcohol of the carbohydrate. A variety of fatty acids can be utilized as acyl donors, leading to a diverse range of this compound. Common fatty acyl donors include:
Palmitic Acid
Stearic Acid
Oleic Acid
Linoleic Acid
Linolenic Acid
The composition of these fatty acids can vary depending on the organism and its metabolic state.
Enzymatic Mechanisms of Glycosylation
The key enzymatic step in the biosynthesis of steryl glucosides is the transfer of a sugar molecule from a UDP-sugar donor to the 3-beta-hydroxyl group of a sterol. This reaction is catalyzed by a class of enzymes known as sterol glucosyltransferases.
Sterol Glucosyltransferases (SGTs) / UDP-glucose:sterol glucosyltransferases (UGTs)
Sterol glucosyltransferases (SGTs), systematically named UDP-glucose:sterol 3-O-beta-D-glucosyltransferases, are the enzymes responsible for the synthesis of steryl glucosides. nih.govwikipedia.org They belong to the family of glycosyltransferases, which catalyze the formation of glycosidic bonds. nih.gov The reaction involves the formation of a ternary complex between the enzyme, the sterol acceptor, and the UDP-sugar donor. nih.gov This enzymatic activity has been identified in a variety of plant species and is associated with cellular membranes. nih.govfrontiersin.org
The general reaction catalyzed by SGTs is: UDP-glucose + a sterol ⇌ UDP + a sterol 3-beta-D-glucoside wikipedia.org
Sterol glucosyltransferases often exhibit a broad substrate specificity, meaning they can utilize a variety of different sterols as acceptor molecules. mdpi.com This promiscuity contributes to the diversity of steryl glucosides and, consequently, this compound within an organism.
Furthermore, multiple isoforms of SGTs can exist within a single organism, and these isoforms may have distinct but sometimes overlapping functions. mdpi.com For example, in the model plant Arabidopsis thaliana, two SGTs, UGT80A2 and UGT80B1, have been identified. mdpi.com While both are involved in the glucosylation of sterols, they appear to have specialized roles in the production of different steryl glucoside pools within the seeds, with UGT80A2 responsible for the synthesis of major steryl glucosides and UGT80B1 contributing to the formation of minor steryl glucosides and acylated steryl glucosides. mdpi.com
Table 2: Enzyme and Substrate Summary
| Enzyme | Substrate(s) | Product(s) |
|---|
Localization of SGT Activity
Sterol glycosyltransferases (SGTs) are the enzymes responsible for the initial step in ESG biosynthesis: the transfer of a glucose molecule from UDP-glucose to the 3-β-hydroxyl group of a sterol, forming a steryl glucoside (SG). The subcellular localization of SGT activity is crucial for understanding the regulation and integration of SG biosynthesis with other metabolic pathways.
Research has demonstrated that SGT activity is associated with multiple cellular compartments. In various plant species, SGTs have been found in the plasma membrane, Golgi vesicles, and the endoplasmic reticulum membrane. Additionally, soluble cytosolic forms of SGTs have also been identified, suggesting that the glycosylation of sterols can occur in different cellular environments. This widespread distribution indicates that SGTs can act on sterols present in different membranes and potentially respond to diverse cellular signals.
| Plant Species | Enzyme | Subcellular Localization |
| Arabidopsis thaliana | UGT80A2 | Plasma membrane, Golgi vesicles, Endoplasmic reticulum membrane, Tonoplast |
| Arabidopsis thaliana | UGT80B1 | Plasma membrane |
| Solanum lycopersicum (Tomato) | SlSGTs | Cytosol, Plasma membrane |
Glucocerebrosidases (GBAs) in Transglycosylation (Non-Clinical Context)
Glucocerebrosidases (GBAs), also known as β-glucosidases, are enzymes that typically catalyze the hydrolysis of glucocerebrosides. However, in a non-clinical plant context, these enzymes can also exhibit transglycosylation activity. frontiersin.org This reverse reaction, where a glucose moiety is transferred from a donor to an acceptor molecule, plays a role in the synthesis and modification of various glycosides in plants. frontiersin.orgnih.govscienceasia.orgsemanticscholar.orgresearchgate.net
Plant β-glucosidases are involved in a wide array of physiological processes, including cell wall metabolism, defense mechanisms, and the activation of phytohormones. scienceasia.orgnih.gov Their ability to perform transglycosylation suggests a potential role in the dynamic synthesis and interconversion of steryl glucosides and other glycolipids within the plant cell, contributing to the complexity of the plant glycome.
Enzymatic Mechanisms of Acylation
The final step in the biosynthesis of this compound is the acylation of the steryl glucoside intermediate. This reaction is catalyzed by a class of enzymes known as acyltransferases.
Steryl Glycoside Acyltransferases (SGAs) / Sterol Glycoside Acyltransferases (SGATs)
Steryl glycoside acyltransferases (SGATs) are responsible for transferring an acyl group from a donor molecule to the sugar moiety of a steryl glucoside, typically at the C-6 position of the glucose. This acylation step significantly alters the physicochemical properties of the steryl glucoside, making it more lipophilic.
The characterization of SGATs has proven to be more challenging compared to SGTs, and less is known about the specific enzymes involved in this final biosynthetic step. nih.gov One of the primary challenges is the difficulty in identifying and isolating these enzymes due to their potential membrane association and substrate specificity.
While dedicated SGATs have been elusive, other acyltransferases have been identified that could potentially fulfill this role. For instance, enzymes with sterol O-acyltransferase activity, such as AtSAT1 in Arabidopsis, have been characterized. nih.gov Although primarily involved in the synthesis of steryl esters (where the acyl group is attached directly to the sterol), the substrate flexibility of such enzymes might allow them to acylate steryl glucosides as well. Further research is needed to identify and characterize the specific SGATs in various plant species.
The choice of the acyl donor by SGATs determines the final structure and properties of the esterified steryl glucoside. Studies have shown that SGATs can utilize various acyl donors, and their preferences can differ between plant species.
In oat seedlings, for example, research has indicated that digalactosyldiacylglycerols are the preferred acyl donors for the acylation of cholesterol β-D-glucoside. Other studies on plant acyltransferases, while not specifically on SGATs, have demonstrated preferences for certain acyl-CoA molecules. For instance, the Arabidopsis sterol O-acyltransferase AtSAT1 shows a preference for saturated fatty acyl-CoAs. nih.govresearchgate.net This suggests that the availability of different acyl donors within the cell can influence the composition of the resulting this compound.
| Enzyme Type | Plant Species | Preferred Acyl Donor |
| Sterol Glucoside Acyltransferase | Oat (Avena sativa) | Digalactosyldiacylglycerols |
| Sterol O-Acyltransferase (putative SGAT) | Arabidopsis thaliana | Saturated fatty acyl-CoAs |
Regulation of Biosynthetic Pathways
The biosynthesis of this compound is a tightly regulated process, ensuring that the levels of these compounds are maintained in response to developmental and environmental cues. This regulation can occur at multiple levels, including the availability of substrates and the transcriptional control of the biosynthetic genes.
Transcriptional regulation of the genes encoding SGTs and SGATs is another critical control point. The expression of these genes is influenced by various internal and external signals, allowing the plant to modulate the production of this compound in specific tissues and at different developmental stages. wikipedia.orgsciencenet.cnnih.govkhanacademy.org For example, the expression of SGT genes has been shown to be affected by stress conditions, indicating a role for steryl glucosides and their acylated derivatives in the plant's response to environmental challenges.
Genetic Regulation of SGT/UGT Expression
The synthesis of steryl glucosides (SGs), the precursors to ESGs, is catalyzed by UDP-glucose:sterol glucosyltransferases (SGTs), which are part of the broader UDP-glycosyltransferase (UGT) superfamily. The expression of the genes encoding these enzymes is under tight transcriptional control.
In the model plant Arabidopsis thaliana, the UGT80 gene family plays a crucial role in SG synthesis. Two key enzymes, UGT80A2 and UGT80B1, have been implicated in this process. While both enzymes contribute to SG production, they exhibit functional diversification. UGT80A2 is responsible for the bulk synthesis of major SGs in seeds, whereas UGT80B1 is more involved in the accumulation of minor SG and acyl SG (ASG) compounds. nih.gov Genetic studies using mutants have shown that a double mutant for UGT80A2 and UGT80B1 results in a significant reduction in both SG and ASG levels. nih.gov
The expression of these genes is coordinately regulated. For instance, during seed imbibition, when SG levels decrease, the mRNA transcripts for both UGT80A2 and UGT80B1 are downregulated. nih.gov This suggests a common regulatory mechanism controlling their expression in response to developmental cues.
While much of the detailed understanding of SGT/UGT genetic regulation comes from plant studies, the broader UGT superfamily, which includes enzymes involved in the metabolism of a wide range of compounds, is known to be regulated by various transcription factors. These include nuclear receptors such as the pregnane (B1235032) X receptor (PXR), constitutive androstane (B1237026) receptor (CAR), and liver X receptor (LXR), which can modulate UGT expression in response to xenobiotics and endogenous molecules. mdpi.comescholarship.org Steroid hormones, for example, have been shown to increase the expression of certain UGT genes. mdpi.com Although these examples are not specific to plant SGTs, they highlight the complex transcriptional networks that can be involved in regulating UGT gene expression. Post-transcriptional regulation by microRNAs has also been identified as a mechanism controlling the expression of various UGT genes. nih.govresearchgate.net
Table 1: Key Genes Involved in Steryl Glucoside Synthesis in Arabidopsis thaliana
| Gene | Enzyme | Primary Function | Reference |
| UGT80A2 | UDP-glucose:sterol glucosyltransferase 80A2 | Bulk production of major steryl glucosides in seeds. | nih.gov |
| UGT80B1 | UDP-glucose:sterol glucosyltransferase 80B1 | Accumulation of minor steryl glucosides and acyl steryl glucosides. | nih.gov |
Environmental and Developmental Modulators of Synthesis
The synthesis of this compound is not static but is modulated by both developmental programs and environmental signals. The levels of these compounds can vary significantly between different plant tissues and at different stages of development, indicating a dynamic regulation of their biosynthetic pathways.
Developmental Regulation:
A clear example of developmental regulation is observed during seed germination. In Arabidopsis seeds, the levels of steryl glucosides decrease upon imbibition, which correlates with the downregulation of UGT80A2 and UGT80B1 gene expression. nih.gov This suggests that SGs and, by extension, ESGs may serve as storage forms of sterols that are mobilized during early seedling growth.
The differentiation state of cells can also influence sterol metabolism. In a sterol-overproducing tobacco mutant, the expression of the phenotype was dependent on the state of cell differentiation, with undifferentiated calli showing a much higher accumulation of sterol esters compared to leaves of mature plants. nih.gov
Environmental Modulators:
Temperature is a significant environmental factor that can affect the synthesis of this compound. In tomatoes, for example, the level of this compound has been observed to decrease in microsomal membranes of the pericarp when stored at a low temperature (2°C). caymanchem.com Conversely, storage of mature-green tomatoes at a high temperature (38°C) leads to an increase in these compounds. caymanchem.com This suggests that temperature stress can trigger changes in the activity of the enzymes involved in ESG biosynthesis or turnover.
The biosynthesis of SGs and ESGs is also influenced by various stress conditions. The genes encoding for sterol glucosyltransferases in tomato have been shown to be regulated by stress, indicating a role for these compounds in plant stress responses.
Table 2: Influence of Modulators on Esterified Steryl Glucoside Levels
| Modulator | Organism/Tissue | Observed Effect on ESG/SG Levels | Reference |
| Seed Imbibition | Arabidopsis thaliana seeds | Decrease | nih.gov |
| Low Temperature (2°C) | Tomato pericarp microsomal membranes | Decrease | caymanchem.com |
| High Temperature (38°C) | Mature-green tomatoes | Increase | caymanchem.com |
Interplay with Free Sterol and Steryl Ester Biosynthesis
The biosynthesis of this compound is intricately linked with the cellular pools of free sterols and steryl esters. The cell maintains a delicate balance of these different sterol forms, and the conversion between them is a key aspect of sterol homeostasis.
Free sterols are essential components of cellular membranes, influencing their fluidity and permeability. researchgate.net However, an excess of free sterols can be toxic to the cell. To prevent this, cells have mechanisms to store excess sterols in a non-toxic form. The primary mechanism for this is the esterification of free sterols with fatty acids to form steryl esters (SEs), which are then sequestered into cytoplasmic lipid droplets. frontiersin.orgcreative-proteomics.com The enzymes responsible for this are acyl-CoA:sterol acyltransferases (ASATs) and phospholipid:sterol acyltransferases (PSATs). frontiersin.org
The synthesis of steryl glucosides represents an alternative fate for free sterols. The glucosylation of a free sterol by a sterol glucosyltransferase removes it from the free sterol pool. This steryl glucoside can then be further acylated to form an esterified steryl glucoside. Therefore, the pathways leading to steryl esters and this compound compete for the same substrate pool of free sterols.
The regulation of these competing pathways is crucial for maintaining cellular sterol homeostasis. When sterol biosynthesis is enhanced, the excess free sterols are typically channeled into the formation of steryl esters, which accumulate in lipid droplets. frontiersin.org This buffering mechanism prevents the over-accumulation of free sterols in membranes.
Cellular Compartmentation of Synthesis
The biosynthesis of this compound is a spatially organized process within the cell, with different steps of the pathway occurring in distinct subcellular compartments. This compartmentation is essential for the regulation of the pathway and for ensuring the proper distribution of sterol intermediates and products.
The initial step of the pathway, the glucosylation of free sterols to form steryl glucosides, is catalyzed by sterol glucosyltransferases (SGTs). These enzymes have been localized to the plasma membrane. researchgate.netnih.gov Evidence suggests that the synthesis of steryl glucosides occurs on the cytosolic side of the plasma membrane. researchgate.netnih.gov Free sterols, the substrates for this reaction, are found predominantly in microsomal membranes. nih.gov
Following their synthesis, steryl glucosides can be further acylated to form this compound. While the precise subcellular location of the acyltransferases responsible for this step has not been definitively identified, it is known that steryl esters, another form of esterified sterols, accumulate in lipid droplets within the cytoplasm (hyaloplasm). nih.govfrontiersin.org These lipid droplets serve as storage sites for neutral lipids.
In addition to the plasma membrane, the synthesis of steryl glucosides has also been reported to occur in other organelles. Studies have shown that mitochondrial and chloroplast preparations from various plants are capable of synthesizing steryl glucosides and acylated steryl glucosides. nih.gov This suggests that these organelles may also play a role in the biosynthesis of these compounds, potentially for specific functions within those compartments.
The subcellular distribution of the enzymes and products involved in ESG biosynthesis highlights the complex trafficking of sterols and their derivatives within the cell. The localization of SGTs to the plasma membrane positions the synthesis of SGs at a critical interface between the cell and its environment, while the potential for synthesis in other organelles suggests diverse roles for these molecules throughout the cell.
Metabolism and Turnover of Esterified Steryl Glucosides
Enzymatic Hydrolysis and Deglycosylation
The breakdown of esterified steryl glucosides begins with the hydrolysis of the glycosidic bond, a process known as deglycosylation, which releases the free sterol and a glucose molecule. This is followed by the deacylation of the glucose moiety. The primary enzymes involved in deglycosylation are sterylglucosidases and other β-glycosidases.
Sterylglucosidases (SGLs) are specific enzymes that catalyze the hydrolysis of the β-glycosidic linkage in steryl glucosides. These enzymes are found in various organisms, including fungi, and play a crucial role in sterol metabolism.
One well-characterized example is the sterylglucosidase 1 (Sgl1) from the pathogenic fungus Cryptococcus neoformans. frontiersin.org Sgl1 is a cytosolic β-glucosidase that is highly specific for ergosterol-β-D-glucoside, the primary steryl glucoside in fungi. researchgate.net Deletion of the SGL1 gene in C. neoformans leads to a significant accumulation of steryl glucosides, highlighting the enzyme's critical role in their turnover. frontiersin.org
Similarly, Aspergillus fumigatus, another pathogenic fungus, possesses a sterylglucosidase known as SglA. This enzyme is essential for the hydrolysis of ergosterol (B1671047) 3β-D-glucoside. nih.gov The kinetic properties of these enzymes are crucial for understanding their function in vivo.
Table 1: Characteristics of Fungal Sterylglucosidases
| Enzyme | Organism | Substrate | Optimal pH | Key Findings | Reference |
|---|---|---|---|---|---|
| Sgl1 | Cryptococcus neoformans | Ergosterol-β-D-glucoside | 4.0-5.0 | Essential for SG turnover; deletion leads to SG accumulation. | frontiersin.org |
| SglA | Aspergillus fumigatus | Ergosterol 3β-D-glucoside | ~5.0 | Inhibition of SglA shows antifungal potential. | nih.gov |
In addition to specific sterylglucosidases, a broader class of enzymes known as β-glycosidases can also contribute to the degradation of steryl glucosides. nih.gov These enzymes are widespread in nature and exhibit varying degrees of substrate specificity. nih.gov
β-Glucosidases can hydrolyze the β-glycosidic bond in a variety of glycosides, including steryl glucosides. nih.gov Their activity is dependent on the aglycone (sterol) moiety, and the efficiency of hydrolysis can vary significantly between different β-glycosidases and steryl glucoside substrates. nih.gov For instance, human cytosolic β-glucosidase has been shown to hydrolyze a range of plant-derived flavonoid glucosides. nih.gov
The broad specificity of some β-glucosidases suggests they may play a role in the general turnover of various glycosylated compounds in the cell, including steryl glucosides. nih.gov
Deacylation Mechanisms
The breakdown of this compound also requires the removal of the fatty acid chain from the glucose moiety, a process known as deacylation. This step is catalyzed by esterases and lipases.
Research has shown that microbial lipases can be used for the regioselective acylation and deacylation of steryl glucosides in organic solvents. For example, lipases from Candida antarctica and Rhizomucor miehei have been shown to catalyze the acylation of cholesteryl β-D-glucoside at the C-6 position of the glucose. nih.gov This reaction is reversible, indicating that these enzymes can also catalyze the deacylation of acylated steryl glucosides.
In yeast, the enzyme Tgl4p has been identified as a triacylglycerol lipase (B570770) that also exhibits steryl ester hydrolase activity. nih.gov This suggests that some lipases may have broad substrate specificity and could be involved in the deacylation of this compound in vivo. The exact enzymes responsible for the deacylation of ESGs in many organisms are still under investigation, but it is clear that lipase and esterase activities are crucial for this metabolic step.
Interconversion with Other Sterol Forms (Free Sterols, Steryl Esters)
The metabolism of this compound is tightly linked to the pools of free sterols and steryl esters within the cell. There is a dynamic interconversion between these three forms, which is essential for maintaining cellular sterol homeostasis. nih.govfrontiersin.org
In the yeast Saccharomyces cerevisiae, studies have shown that free sterols and steryl esters are readily interconvertible. nih.govnih.gov During exponential growth, newly synthesized sterols are primarily found in the unesterified form. As cells enter the stationary phase, there is an accumulation of steryl esters, which serve as a storage form of sterols. nih.gov When needed, these steryl esters can be hydrolyzed back to free sterols. nih.gov
The synthesis of steryl glucosides from free sterols is catalyzed by UDP-glucose:sterol glucosyltransferases (UGTs). nih.gov These SGs can then be further acylated to form ESGs. nih.gov Conversely, the hydrolysis of ESGs and SGs releases free sterols, which can then be re-esterified to form steryl esters or incorporated into membranes. This interconversion allows the cell to buffer the levels of free sterols, which can be toxic at high concentrations.
Dynamic Homeostasis of Conjugated Sterols
The balance between the synthesis, degradation, and interconversion of free sterols, steryl esters, and steryl glucosides is crucial for maintaining cellular homeostasis. frontiersin.orgnih.gov This dynamic equilibrium ensures that the cell has an adequate supply of sterols for membrane structure and function while preventing the accumulation of potentially toxic free sterols.
The regulation of this homeostasis occurs at multiple levels, including the transcriptional and post-transcriptional control of the enzymes involved in sterol metabolism. researchgate.net For example, the activity of HMG-CoA reductase, a key enzyme in sterol biosynthesis, is tightly regulated by feedback mechanisms involving sterol levels. nih.gov
In plants, the levels of free sterols, steryl glycosides, and acylated steryl glycosides can change in response to developmental and environmental cues. researchgate.net This suggests that the homeostasis of conjugated sterols is actively managed to meet the specific needs of the cell under different conditions. The disruption of this homeostasis, for instance through the mutation of genes encoding sterol acyltransferases, can lead to altered sterol profiles and affect plant growth and development. frontiersin.org
Table 2: Key Enzymes in the Metabolism of this compound
| Enzyme Class | Specific Enzyme Example | Function | Organism/System |
|---|---|---|---|
| Sterylglucosidase | Sgl1 | Hydrolysis of β-glycosidic bond in steryl glucosides | Cryptococcus neoformans |
| β-Glycosidase | Human cytosolic β-glucosidase | Hydrolysis of various β-glycosides, including flavonoid glucosides | Humans |
| Lipase/Esterase | Candida antarctica lipase | Acylation/deacylation of steryl glucosides | Fungi |
| Sterol Acyltransferase | SlPSAT1, SlASAT1 | Synthesis of steryl esters from free sterols | Tomato |
| Sterol Glucosyltransferase | UGT80A2, UGT80B1 | Synthesis of steryl glucosides from free sterols | Arabidopsis thaliana |
Biological Functions and Physiological Significance of Esterified Steryl Glucosides Non Clinical
Roles in Membrane Dynamics and Organization
The integration of esterified steryl glucosides into cellular membranes has profound effects on the structure and function of the lipid bilayer. Their unique chemical nature, combining a rigid sterol backbone, a hydrophilic sugar, and a flexible acyl chain, allows them to influence membrane characteristics in ways that free sterols cannot.
The complex and dynamic organization of membrane lipids is a key determinant of a membrane's fluidity and permeability. mdpi.com this compound contribute to the regulation of these properties. The addition of a bulky, acylated sugar group to the sterol molecule alters its interaction with surrounding phospholipids (B1166683). This modification can influence the packing of lipid molecules, thereby modulating the fluidity of the membrane. mdpi.com
Research suggests that the presence of steryl glucosides and their acylated forms is crucial for controlling membrane permeability. nih.gov The physiological importance of these compounds in higher plants is linked to their role as structural components of membranes that regulate the passage of substances. nih.gov Studies have demonstrated that alterations in the levels of steryl glucosides and their esterified derivatives correlate with changes in membrane permeability, highlighting their function in maintaining the selective barrier of the cell. nih.gov
Cellular membranes are not homogenous structures but contain specialized microdomains, often called lipid rafts, which are enriched in specific lipids like sterols and sphingolipids, as well as certain proteins. mdpi.commdpi.commdpi.com These rafts are dynamic assemblies that function as platforms for crucial cellular activities, including signal transduction and membrane trafficking. mdpi.comnih.gov
Sterols are fundamental to the formation of these microdomains. mdpi.commdpi.com The esterification and glycosylation of sterols to form ESGs can influence their partitioning into these specialized membrane regions. The association of sterol-modified proteins with these detergent-insoluble membrane fractions suggests that such modifications may act as a mechanism for targeting molecules to raft membranes. nih.govmpi-cbg.de While much of the research has focused on free sterols like cholesterol and ergosterol (B1671047) as primary drivers of raft formation, the presence of ESGs can further modulate the local environment within these domains, affecting their stability and the function of associated proteins. mdpi.commdpi.com
These structural changes affect how the molecule orients and interacts within the lipid bilayer. ESGs can modify properties such as cellular mobility, hydration, and the phase behavior of the membrane. mdpi.com The introduction of these glycolipids can lead to changes in the thermostrophic phase transition of the membrane, which is a key factor in how cells adapt to temperature fluctuations. nih.gov By altering the packing and ordering of membrane lipids, ESGs play a role in maintaining the structural integrity and functionality of the cell membrane under varying environmental conditions. mdpi.com
Involvement in Stress Responses
This compound are integral to the adaptive responses of organisms to various environmental challenges. Their synthesis and accumulation often change in response to both abiotic and biotic stressors, indicating a protective role.
A significant body of research points to the role of steryl glucosides and their acylated forms in conferring resistance against abiotic stresses, particularly temperature extremes like freezing and heat shock. nih.govnih.gov The accumulation of these compounds in the cell membrane is a common response to such stressors.
In plants, a clear correlation has been established between the content of steryl glucosides and tolerance to temperature stress. Studies on Arabidopsis thaliana have shown that mutants with a T-DNA insertion in the TTG15/UGT80B1 gene, which encodes a sterol glycosyltransferase, have significantly reduced levels of steryl glycosides (SGs) and acylated steryl glucosides (ASGs). nih.govnih.gov These mutants exhibit increased sensitivity to both freezing and heat stress compared to wild-type plants. nih.govnih.gov Conversely, lines where the gene is overexpressed show greater adaptation to these temperature stresses. nih.gov Following cold acclimatization, the levels of β-sitosterol and sitosterol (B1666911) glucoside were found to be significantly higher in wild-type and restored lines, which correlated with their increased freezing tolerance. nih.govnih.gov This suggests that the ability to synthesize these compounds is crucial for the physiological adaptation to temperature extremes. nih.gov Similarly, in certain microorganisms, the production of SGs is activated following heat stress, where they are thought to induce signal transduction pathways leading to the synthesis of heat shock proteins. nih.gov
| Genotype | Steryl Glucoside (SG) Content | Phenotype under Freezing Stress | Phenotype under Heat Stress |
|---|---|---|---|
| Wild-Type (Col-0) | Normal | Tolerant (especially after cold acclimatization) | Tolerant |
| ttg15/ugt80b1 knockout mutant | Significantly Reduced | Sensitive; less adapted | Sensitive; severely damaged |
| p35S:TTG15/UGT80B1 restored lines | Normal/Increased | More adapted than mutant | Less damage compared to mutant |
This compound are also involved in the complex interactions between organisms and pathogens. The presence and structure of these glycolipids on the cell surface can alter the immunogenicity of the cell, influencing how it is recognized by the immune systems of other organisms. nih.govmdpi.com
In the context of fungal pathogens, modulating the metabolism of steryl glucosides is emerging as a potential strategy for developing antifungal therapies and vaccines. mdpi.comnih.gov These lipids can act as immunomodulatory adjuvants, enhancing the host's immune response against an infection. nih.gov Furthermore, the immune systems of host organisms have been shown to respond to steryl glucosides produced by pathogenic bacteria. nih.govnih.gov While an excess of free sterols can induce the expression of genes related to biotic stress, the tight regulation of sterol levels, including their conversion to ESGs, is critical for a balanced defense response. frontiersin.org The interplay between abiotic stress and biotic susceptibility is also relevant; conditions that affect ESG synthesis, such as temperature stress, can consequently alter a plant's resistance to pathogens. nih.gov
Regulation of Cell Pathways in Response to Environmental Challenges (e.g., Oxygen, pH)
This compound (ESGs) and their non-acylated counterparts, steryl glucosides (SGs), are implicated in the regulation of cellular pathways that enable organisms to respond to environmental stressors. While much of the detailed mechanistic understanding comes from studies in fungi, these findings provide a framework for understanding their potential roles in plants. In fungi, SGs are involved in regulating various cell pathways to help the organism overcome challenges related to oxygen and pH levels researchgate.net. The glycosylation of sterols alters the biophysical properties of cell membranes, which is a key mechanism for conferring resistance to stresses like freezing or heat shock nih.govdntb.gov.uanih.gov. By modifying membrane fluidity and organization, these compounds can influence the function of membrane-bound proteins that are crucial for signaling and transport, thereby helping to maintain cellular homeostasis under adverse conditions.
In plants, environmental stress can lead to the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which act as signaling molecules but can also cause cellular damage mdpi.com. The modulation of membrane properties by ESGs could play a role in mitigating the effects of oxidative stress by influencing the activity of membrane-associated enzymes involved in antioxidant defense mdpi.com. While direct evidence linking ESGs to specific pH and oxygen-sensing pathways in plants is still emerging, their fundamental role in membrane biology suggests they are important components of the cellular response to such environmental challenges.
Contributions to Growth and Development
Impact on Plant Development (e.g., Fruit Growth and Ripening, Seed Development)
This compound play a significant role in various stages of plant development, from seed formation to fruit maturation. The balance between free sterols, steryl glucosides (SGs), and ESGs is crucial for normal developmental processes. Research in Arabidopsis thaliana has shown that mutations in the enzymes responsible for synthesizing SGs and ESGs, UDP-glucose:sterol glucosyltransferases (UGTs), lead to significant reductions in these compounds and result in defects in seed development maastrichtuniversity.nlnih.gov. Specifically, a double mutant (ugt80A2,B1) exhibited an 86% decrease in SGs and a 96% decrease in ESGs in seeds, indicating the critical role of these enzymes in the accumulation of sterol conjugates during seed maturation nih.gov. These defects often manifest as aberrant seed morphology and problems with the trafficking of lipid polyester (B1180765) precursors necessary for building protective seed layers nih.govnih.gov.
In fruit development, ESGs are involved in processes like growth and ripening. The levels of ESGs have been observed to change during fruit maturation and in response to storage conditions. For example, in tomatoes, ESG levels in microsomal membranes of the pericarp decrease when stored at low temperatures (2°C) but increase in mature-green tomatoes stored at a high temperature (38°C) caymanchem.com. Fruit development itself is a complex process involving distinct phases of cell division, enlargement, and ripening, which are regulated by a variety of signals researchgate.netfrontiersin.orgijcmas.com. ESGs, as key membrane components and potential signaling molecules, are thought to contribute to the modulation of membrane-dependent processes that occur during these transitions, such as cell wall remodeling and changes in metabolic activity nih.govfrontiersin.org.
Role in Cell Division and Expansion (Indirect Link via Sterols)
The role of this compound in cell division and expansion is primarily understood through their connection to the pool of free sterols. Plant sterols are essential for these fundamental growth processes. Specifically, the sterol campesterol (B1663852) is the direct precursor to brassinosteroids, a class of plant steroid hormones that are required for both cell division and cell expansion nih.gov.
ESGs function as a storage form of sterols, helping to maintain sterol homeostasis within the cell nih.gov. By sequestering sterols like campesterol into a glycosylated and acylated form, the cell can regulate the amount of free campesterol available for brassinosteroid synthesis. When the cell requires more brassinosteroids to promote growth, ESGs can be hydrolyzed to release the sterol precursor. This indirect regulatory mechanism links ESGs to the control of cell division and expansion, which are critical for determining the final size and morphology of plant organs, including fruits nih.govijcmas.com. Therefore, while ESGs themselves are not direct actors in the cell cycle machinery, their role in managing the availability of sterol precursors is vital for proper plant growth.
Storage and Mobilization of Sterols
The conversion between these forms is dynamic. SGs are synthesized from free sterols and UDP-glucose nih.govnih.gov. These SGs can then be acylated, typically with a fatty acid like palmitic acid, to form ESGs avantiresearch.com. This acylation step makes the molecule even more hydrophobic, facilitating its storage in non-aqueous environments like oil bodies in seeds. When the cell requires free sterols for membrane synthesis or as hormone precursors, these storage forms can be mobilized. Specific hydrolase enzymes can cleave the acyl group from ESGs to produce SGs, and other hydrolases can release the free sterol from the SG nih.gov. This regulated storage and mobilization system ensures that the cell has access to a steady supply of sterols for critical physiological processes, including growth and development.
Signaling Roles in Cellular Processes
Beyond their structural and storage functions, this compound are recognized as signaling molecules involved in various cellular processes nih.govavantiresearch.com. Their amphipathic nature, with a bulky hydrophobic sterol anchor and a hydrophilic sugar-fatty acid headgroup, allows them to partition into specific membrane domains, often referred to as lipid rafts. The formation of these specialized membrane regions can recruit and organize proteins, influencing signaling cascades nih.gov.
The interconversion of free sterols, SGs, and ESGs can itself act as a signaling mechanism. Changes in the concentration of these different sterol species can alter membrane properties, which in turn modulates the activity of membrane-bound enzymes and receptors maastrichtuniversity.nl. This modulation is a key part of how cells perceive and respond to both developmental cues and environmental stimuli mdpi.com. For example, the requirement of SG and ESG synthesis for proper seed development suggests a signaling role in coordinating the complex events of embryogenesis and seed maturation maastrichtuniversity.nlnih.govnih.gov. While the precise signaling pathways are still being unraveled, it is clear that ESGs are not merely passive structural components but active participants in the intricate network of cellular communication.
Proposed and Controversial Roles (e.g., Cellulose (B213188) Biosynthesis Primers)
A significant and debated role proposed for steryl glucosides is as a primer for cellulose biosynthesis. Cellulose, a β-1,4-linked glucan, is the primary structural component of the plant cell wall, synthesized by cellulose synthase (CesA) complexes in the plasma membrane nih.gov. In 2002, a model was proposed suggesting that sitosterol-β-glucoside serves as a primer for the initiation of glucan chain synthesis by CesA proteins nih.govresearchgate.netbiocyclopedia.com. According to this hypothesis, the sterol glucoside would be elongated and then cleaved by an endonuclease, releasing the nascent cellulose chain for further elongation biocyclopedia.com.
This hypothesis was supported by in vitro experiments where membranes containing cotton CesA could extend a radioactively labeled sitosterol-β-glucoside nih.gov. Furthermore, some plant mutants with defects in sterol biosynthesis also showed a reduction in cellulose content, seemingly linking the two pathways researchgate.net.
However, this role has become a subject of controversy. Subsequent research has provided evidence that cellulose synthesis can be initiated in vitro without any primer researchgate.net. Studies on bacterial cellulose synthases have also demonstrated primer-independent synthesis researchgate.net. Moreover, Arabidopsis mutants with severely reduced sitosterol levels could be rescued by the application of brassinosteroids, a hormone derived from sterols, suggesting their developmental defects were due to hormone deficiency rather than a lack of cellulose synthesis primers biocyclopedia.com. While the debate continues, the current consensus is leaning away from the obligatory primer role for steryl glucosides in cellulose synthesis, though they may still influence the process indirectly through their effects on membrane structure and organization where the CesA complexes reside researchgate.net.
Recycling of Cell Components (e.g., in Fungi)
This compound, and more broadly their precursors, steryl glucosides (SGs), play a significant role in the metabolic flexibility and survival of fungi by participating in the recycling of cellular components. This is particularly evident in the process of autophagy, a fundamental cellular pathway for the degradation and recycling of organelles and proteins. A specialized form of this process in fungi is pexophagy, the selective degradation of peroxisomes, where the involvement of steryl glucoside metabolism has been clearly demonstrated. nih.govnih.gov
Peroxisomes are single-membrane-bound organelles that are involved in various metabolic processes. Their size and number within a cell are tightly regulated in response to environmental conditions. elifesciences.org When peroxisomes become redundant or damaged, or when the fungus adapts to a new carbon source, they are targeted for degradation in the vacuole, the fungal equivalent of the lysosome. This recycling allows the fungus to reclaim valuable biomolecules, such as amino acids, lipids, and sterols, for use in new cellular structures. The synthesis of steryl glucosides has been identified as a crucial step for the efficiency of this organelle turnover in certain yeasts. nih.govucsd.edu
Detailed Research Findings
Detailed research in the methylotrophic yeast Pichia pastoris has provided significant insights into the role of steryl glucosides in pexophagy. In this organism, the enzyme Atg26 is a UDP-glucose:sterol glucosyltransferase responsible for synthesizing steryl glucosides. ucsd.edunih.gov Studies have shown that this synthesis is critical for the formation of the membrane structures that sequester peroxisomes for delivery to the vacuole. nih.gov It is hypothesized that the incorporation of steryl glucosides facilitates the high degree of membrane curvature and elongation required to engulf a large organelle like a peroxisome. nih.gov
The requirement for steryl glucoside synthesis in pexophagy can be absolute or can affect the efficiency of the process, depending on how the peroxisomes were induced. For instance, in P. pastoris, the degradation of very large peroxisomes induced by methanol (B129727) is completely dependent on the function of the Atg26 enzyme. nih.govucsd.edu In the absence of this steryl glucosyltransferase, pexophagy is blocked, and the peroxisomes are not recycled. nih.govembopress.org
However, for smaller peroxisomes induced by oleate (B1233923) or primary amines, the role of steryl glucoside synthesis is not essential but rather enhances the efficiency of their degradation. nih.govnih.gov In mutant strains of P. pastoris lacking the ATG26 gene (atg26Δ), the rate of degradation of these smaller peroxisomes is significantly reduced compared to wild-type strains. nih.gov This indicates that while alternative mechanisms may exist for the recycling of smaller peroxisomes, the synthesis of steryl glucosides provides a more efficient pathway, allowing the fungus to adapt more rapidly to changing nutritional environments. nih.gov
Biochemical assays measuring the degradation of peroxisomal marker proteins, such as thiolase, have been used to quantify the efficiency of pexophagy. These studies provide direct evidence for the reduced rate of cell component recycling in the absence of steryl glucoside synthesis. nih.gov The findings highlight a specific, measurable biological function of these glycolipids in maintaining cellular homeostasis through organelle recycling. While these studies have focused on steryl glucosides, it is understood that this compound are part of this metabolic pool, although their specific role in the dynamics of pexophagy has not been fully elucidated. nih.gov
| Peroxisome Inducer | Fungal Strain | Key Enzyme | Role of Steryl Glucoside Synthesis | Observed Pexophagy Efficiency |
|---|---|---|---|---|
| Methanol | Wild-Type | Atg26 (Steryl Glucosyltransferase) | Essential | Complete degradation of peroxisomes. nih.govnih.gov |
| Methanol | atg26Δ mutant | Absent | Essential | Pexophagy is blocked; no degradation observed. nih.govembopress.org |
| Oleate | Wild-Type | Atg26 (Steryl Glucosyltransferase) | Enhances Efficiency | Efficient degradation of peroxisomes. nih.gov |
| Oleate | atg26Δ mutant | Absent | Enhances Efficiency | Rate of peroxisome degradation is significantly reduced. nih.gov |
| Primary Amines | Wild-Type | Atg26 (Steryl Glucosyltransferase) | Enhances Efficiency | Efficient degradation of peroxisomes. nih.gov |
| Primary Amines | atg26Δ mutant | Absent | Enhances Efficiency | Rate of peroxisome degradation is significantly reduced. nih.gov |
Advanced Analytical Methodologies for Esterified Steryl Glucosides Research
Extraction and Sample Preparation Techniques
The initial and critical step in the analysis of ESGs is their effective isolation from the sample matrix. The choice of technique is paramount to ensure high recovery rates and minimize the co-extraction of interfering compounds.
Solid Phase Extraction (SPE) is a widely employed technique for the selective isolation and purification of steryl glucosides from complex lipid extracts. researchgate.netresearchgate.net This chromatographic technique relies on the differential affinity of the analytes for a solid stationary phase and a liquid mobile phase. For the analysis of steryl glucosides, silica-based SPE cartridges are commonly utilized.
The general procedure involves loading the total lipid extract onto a conditioned SPE cartridge. A series of washing steps with solvents of increasing polarity are then performed to remove interfering compounds such as free sterols, sterol esters, and glycerolipids. Finally, the steryl glucoside fraction, including both free and acylated forms, is eluted with a more polar solvent mixture. For instance, a common approach involves the use of a hexane-diethyl ether mixture for the initial washes, followed by elution of the steryl glucosides with a more polar solvent system. researchgate.net
A study on the analysis of steryl glucosides in various food matrices and dietary supplements demonstrated the successful application of silica (B1680970) SPE cartridges for their isolation prior to gas chromatographic analysis. researchgate.net Similarly, research on steryl glucosides in marine microalgae utilized SPE for purification of the extracts before GC-MS analysis. nih.gov
Table 1: Illustrative Solid Phase Extraction (SPE) Protocol for Steryl Glucoside Isolation
| Step | Solvent/Reagent | Purpose |
| Conditioning | Chloroform | To activate the silica stationary phase. |
| Sample Loading | Sample dissolved in a non-polar solvent (e.g., hexane) | To apply the sample to the SPE cartridge. |
| Washing 1 | Chloroform | To elute non-polar interfering compounds. |
| Washing 2 | Acetone/Methanol (B129727) (9:1, v/v) | To elute moderately polar interfering compounds. |
| Elution | More polar solvent mixture (e.g., Chloroform/Methanol) | To elute the steryl glucoside fraction. |
This table provides a generalized protocol. Specific solvent compositions and volumes may vary depending on the sample matrix and the specific steryl glucosides of interest.
To analyze the total steryl glucoside content, which includes both the free and esterified forms, alkaline saponification is often employed. This process involves the hydrolysis of the ester bond in ESGs, releasing the steryl glucoside and the fatty acid. researchgate.netresearchgate.net Saponification is typically carried out by treating the lipid extract with a methanolic solution of potassium hydroxide (B78521) or sodium hydroxide. researchgate.net
Following saponification, or for the analysis of intact steryl glucosides, derivatization is a crucial step, particularly for gas chromatography (GC) analysis. The high polarity and low volatility of steryl glucosides make them unsuitable for direct GC analysis. Derivatization converts the polar hydroxyl groups of the sugar and sterol moieties into less polar, more volatile derivatives. The most common derivatization technique is silylation, which involves reacting the steryl glucosides with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst. researchgate.net This reaction replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, resulting in TMS-ether derivatives that are amenable to GC analysis. nih.gov
To gain a comprehensive understanding of the composition of ESGs, it is often necessary to analyze their individual components: the sterol, the sugar, and the fatty acid. This is achieved through hydrolysis or transesterification reactions.
Acid hydrolysis, using reagents like methanolic HCl, can be used to cleave both the glycosidic bond between the sterol and the glucose and the ester bond between the glucose and the fatty acid. researchgate.net This releases the free sterol, glucose, and fatty acid methyl ester (if methanol is used). However, a significant drawback of acid hydrolysis is the potential for isomerization of certain sterols, leading to inaccurate profiling. nih.govresearchgate.net
Alternatively, a two-step process can be employed. First, alkaline saponification is used to cleave the ester bond, yielding the steryl glucoside and the fatty acid. The fatty acid can then be esterified to its corresponding fatty acid methyl ester (FAME) for GC analysis. sigmaaldrich.com Subsequently, the purified steryl glucoside can be hydrolyzed to release the sterol, which can then be analyzed by GC-MS. This approach allows for the separate characterization of the fatty acid and sterol moieties. nih.gov
Transesterification is another important technique, particularly for the analysis of the fatty acid component of ESGs. This reaction involves the exchange of the fatty acyl group from the glucose moiety to an alcohol, typically methanol, in the presence of a catalyst, to form FAMEs. nih.gov These FAMEs are volatile and well-suited for GC-FID or GC-MS analysis, allowing for the determination of the fatty acid profile of the ESGs. nih.gov
Chromatographic Separation Methods
Chromatography is the cornerstone of ESG analysis, providing the necessary separation of these complex molecules from each other and from other components of the sample matrix. The choice between gas and liquid chromatography depends on the analytical objective, whether it is the analysis of the intact molecule or its individual components.
Gas chromatography is a powerful technique for the analysis of the volatile derivatives of steryl glucosides and their components. researchgate.netnih.gov Following derivatization (typically silylation), the TMS-ether derivatives of steryl glucosides are introduced into the GC system. The separation is achieved based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. researchgate.net
Flame Ionization Detection (FID) is a common detector used in GC for the quantification of organic compounds. It provides a response that is proportional to the number of carbon atoms in the analyte, making it a reliable tool for quantitative analysis. researchgate.net
Mass Spectrometry (MS) coupled with GC provides both qualitative and quantitative information. nih.gov The mass spectrometer fragments the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. This mass spectrum serves as a chemical fingerprint, allowing for the confident identification of the steryl glucoside derivatives. nih.gov GC-MS has been successfully used to identify and quantify silylated steryl glucosides in various samples, including food, dietary supplements, and even eucalypt wood. researchgate.netnih.gov
Table 2: Representative Gas Chromatography (GC) Conditions for the Analysis of Silylated Steryl Glucosides
| Parameter | Condition |
| Column | 5% diphenyl-95% dimethylpolysiloxane capillary column (e.g., 15 m x 0.25 mm i.d., 0.1 µm film thickness) |
| Injector Temperature | 290°C |
| Oven Temperature Program | Initial temperature of 200°C, ramped to 290°C at 3°C/min, hold for 10 min |
| Carrier Gas | Helium |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| MS Ionization Mode | Electron Impact (EI) |
This table provides typical GC parameters. Optimization of these conditions is often necessary for specific applications.
Liquid chromatography offers the significant advantage of being able to analyze intact, underivatized esterified steryl glucosides, thus avoiding potential degradation or alteration during derivatization steps. nih.govresearchgate.net In LC, the sample is dissolved in a liquid mobile phase and passed through a column containing a solid stationary phase. The separation is based on the differential interactions of the analytes with the stationary phase.
Coupling LC with tandem mass spectrometry (MS/MS) or time-of-flight mass spectrometry (TOF-MS) provides a highly sensitive and specific analytical platform for ESG research. nih.govnih.gov Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the ionization of intact ESG molecules, typically as sodiated adducts. nih.gov
Tandem mass spectrometry (MS/MS) allows for the structural elucidation of the separated ESGs. In MS/MS, a specific precursor ion (the intact ESG molecule) is selected and fragmented, and the resulting product ions are analyzed. This fragmentation pattern provides valuable information about the structure of the sterol, the sugar, and the attached fatty acid. nih.gov
Time-of-flight mass spectrometry (TOF-MS) is known for its high mass accuracy, which enables the determination of the elemental composition of the analytes with high confidence. nih.gov UPLC-Q-TOF-MS methods have been developed for the rapid and accurate detection and quantification of steryl glycosides in various food matrices. nih.gov
Table 3: Comparison of GC-MS and LC-MS for Esterified Steryl Glucoside Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Analyte Form | Derivatized (e.g., silylated) | Intact (underivatized) |
| Volatility Requirement | High (requires derivatization) | Low (suitable for non-volatile compounds) |
| Sample Preparation | More complex (includes derivatization) | Simpler (often direct injection of extract) |
| Information Obtained | Identification and quantification of derivatized SGs and their components. | Identification, quantification, and structural elucidation of intact ESGs. |
| Potential Issues | Potential for analyte degradation during derivatization; isomerization of certain sterols during hydrolysis. | Matrix effects can influence ionization efficiency. |
High-Performance Size-Exclusion Chromatography (HPSEC)
High-Performance Size-Exclusion Chromatography (HPSEC), a subset of Size-Exclusion Chromatography (SEC), is a powerful technique for the analysis and purification of steryl glucosides and their acylated forms. dpublication.combts.gov The principle of HPSEC involves the separation of molecules based on their hydrodynamic volume. coriolis-pharma.com A sample is introduced into a column packed with a porous stationary phase, typically composed of materials like silica or polymers such as styrene-divinylbenzene copolymer (phenogel). dpublication.comcoriolis-pharma.com Larger molecules are unable to enter the pores and thus elute more quickly, while smaller molecules penetrate the pores to varying degrees, resulting in a longer retention time. coriolis-pharma.com
In the context of ESG research, HPSEC is particularly useful for separating these compounds from other lipids. For instance, a phenogel column can effectively separate lipids into their respective classes, facilitating the isolation of steryl glucosides. dpublication.com The technique has been successfully developed as a preparative method to isolate trace concentrations of acylated steryl glucosides (ASGs) and steryl glucosides (SGs) from the bulk of triglycerides and phospholipids (B1166683) in oilseed extracts. bts.govbts.gov The choice of guard column can also influence the separation efficiency; studies have shown that using a C18 guard column with a phenogel analytical column can improve the separation of SGs and reduce analysis time. dpublication.com
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a widely used, rapid, and cost-effective method for the qualitative or semi-quantitative analysis of this compound. cphfs.inconicet.gov.ar This technique separates compounds based on their differential partitioning between a solid stationary phase (e.g., silica gel coated on a plate) and a liquid mobile phase. tandfonline.com For steryl glucoside analysis, a common mobile phase is a mixture of chloroform, methanol, and water. cphfs.in After development, the separated compounds are visualized, often by staining with iodine vapor or using a manganese chloride charring solution. cphfs.in
TLC is effective for the qualitative detection of steryl glucosides, as commercially available standards allow for easy comparison and identification. cphfs.inresearchgate.net It can readily separate different forms of sterols, such as free sterols, steryl esters, free steryl glucosides, and acylated steryl glucosides. tandfonline.com However, TLC is not the preferred method for precise quantification. cphfs.in For more accurate quantitative results, High-Performance Thin-Layer Chromatography (HPTLC) is employed, which may require a preliminary solid-phase extraction (SPE) step but offers a quantification limit as low as 5 mg/kg. conicet.gov.aragqm-biodiesel.de
Spectrometric Identification and Quantification
Spectrometric methods are indispensable for the structural elucidation and precise measurement of this compound. These techniques provide detailed information about the molecular weight, structure, and composition of these complex lipids.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) has emerged as a highly sensitive, specific, and efficient method for monitoring ESGs. nih.gov A key advantage of ESI-MS/MS is its ability to analyze underivatized steryl glucosides and acylated steryl glucosides directly from lipid extracts, eliminating the need for complex and time-consuming derivatization steps that are often required for gas chromatography (GC). nih.gov This direct-infusion approach simplifies sample preparation and enhances throughput. nih.gov
In ESI-MS/MS analysis, ESGs are typically ionized in positive mode, often forming adducts with ammonium (B1175870) ([M+NH₄]⁺) or sodium ([M+Na]⁺). nih.govfrontiersin.org Tandem MS (MS/MS) experiments, involving collision-induced dissociation (CID) of a selected precursor ion, generate characteristic fragment ions that provide structural information. frontiersin.org For example, the fragmentation of the glycosidic bond allows for the identification of the sterol aglycone. The spectral data from free sterols are directly transferable to their glucosylated forms when analyzed as aglycone ions, which greatly facilitates their identification, especially given the limited availability of commercial standards for many ESG species. frontiersin.orgresearchgate.net This technique has been successfully applied to identify and quantify various ESG molecular species in Arabidopsis seeds, revealing detailed information about their sterol and acyl chain composition. nih.gov
Table 1: Comparison of Sterol Composition in Soybean-Derived SGs and ASGs by GC-FID and ESI-MS/MS Data adapted from a study on Arabidopsis seeds, using soybean-derived standards for method comparison. nih.gov
| Sterol | Method | Steryl Glucosides (SG) (mol %) | Acylated Steryl Glucosides (ASG) (mol %) |
|---|---|---|---|
| Sitosterol (B1666911) | GC-FID | 54 ± 2.1 | 55 ± 1.5 |
| ESI-MS/MS | 53 ± 1.2 | 56 ± 0.9 | |
| Campesterol (B1663852) | GC-FID | 27 ± 1.5 | 26 ± 1.1 |
| ESI-MS/MS | 28 ± 0.8 | 25 ± 0.7 | |
| Stigmasterol | GC-FID | 17 ± 0.9 | 18 ± 0.8 |
| ESI-MS/MS | 18 ± 0.6 | 18 ± 0.5 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of this compound. intertek.comnih.gov It provides a reliable and comparatively rapid method for detecting and characterizing these molecules without the need for chemical modification. intertek.com Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to identify individual sugar residues, determine their anomeric configuration, map interglycosidic linkages, and establish the complete structure of the glycoside. nih.goviosrjournals.org
¹H NMR is particularly useful for identifying free steryl glucosides in complex mixtures, such as residues from biodiesel production. researchgate.net Diagnostic peaks in the NMR spectrum, when compared to those of known standards, allow for unambiguous identification. intertek.comresearchgate.net Furthermore, NMR is a critical tool for validating the purity and structure of ESG standards, whether they are commercially sourced or synthesized in the laboratory. bts.govbts.gov This is especially important as the complexity of ESGs can make their unequivocal identification by other means challenging. researchgate.net
Comparative Analysis of Methodologies for Specific Research Applications
The selection of an analytical method for ESG research depends on the specific goals of the study, such as qualitative screening, precise quantification, or detailed structural elucidation. Each technique offers a unique set of advantages and limitations.
Table 2: Comparative Overview of Analytical Methods for this compound
| Methodology | Primary Application | Advantages | Limitations |
|---|---|---|---|
| HPSEC | Preparative isolation, separation by size | Good for separating lipid classes; non-destructive. dpublication.combts.gov | Limited resolution for structurally similar isomers. coriolis-pharma.com |
| TLC/HPTLC | Qualitative and semi-quantitative screening | Rapid, low cost, simple. cphfs.inconicet.gov.ar | Limited quantitative accuracy; HPTLC requires specialized equipment. cphfs.inconicet.gov.ar |
| GC-FID/GC-MS | Quantification of sterol and fatty acid components | Highly quantitative for hydrolyzed components. nih.govresearchgate.net | Requires hydrolysis and derivatization; not suitable for intact ESG analysis due to low volatility. nih.govintertek.com |
| ESI-MS/MS | Identification and quantification of intact molecules | High sensitivity and specificity; no derivatization needed; provides molecular species detail. nih.govresearchgate.net | Ionization efficiency can vary between species; limited spectral databases. frontiersin.orgresearchgate.net |
| NMR | Structural elucidation, purity assessment | Non-destructive; provides detailed structural information without derivatization. intertek.comresearchgate.net | Lower sensitivity compared to MS; requires higher sample concentration and purity. |
For routine screening and qualitative analysis, TLC is a suitable and economical choice. cphfs.in For quantitative analysis of the constituent sterols and fatty acids after hydrolysis, Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and established method. nih.gov However, for the analysis of intact ESG molecules, ESI-MS/MS is superior. It bypasses the need for derivatization, which is a significant drawback for GC-based analysis of these low-volatility compounds, and provides detailed quantitative information on specific molecular species. nih.govintertek.com Studies comparing ESI-MS/MS to GC-FID for sterol composition analysis have shown that the two methods yield similar molar compositions, validating the accuracy of the mass spectrometry approach. nih.gov NMR stands out as the definitive method for unambiguous structural confirmation and is essential for characterizing new ESG structures and validating reference standards. bts.govresearchgate.net
Development of Standards and Reference Materials
A significant challenge in ESG research is the limited availability of high-purity commercial standards and reference materials. researchgate.netwindows.net Accurate identification and quantification are heavily reliant on comparison with well-characterized standards. Currently, the range of commercially available standards is restricted to a few of the most common species, which hampers the identification of less abundant or novel ESGs. researchgate.netwindows.net
The purity of existing commercial standards can also be a concern. For example, an analysis of a commercial acylated steryl glucoside standard revealed it to be only 39% pure, underscoring the necessity for rigorous quality control. researchgate.net To address this gap, some researchers have resorted to producing their own standards. One approach involves the purification and recrystallization of steryl glucosides from industrial residues, such as those from biodiesel plants. bts.govbts.gov The purity and identity of these in-house standards must then be rigorously validated using a combination of mass spectrometry and NMR spectroscopy. bts.govbts.gov The development of a broader range of certified, high-purity ESG reference materials is critical for advancing the field and ensuring the accuracy and comparability of data across different studies.
Genetic and Molecular Approaches in Esterified Steryl Glucosides Research
Analysis of Mutant Organisms Impaired in Steryl Glucoside Metabolism
The study of mutant organisms, particularly in the model plant Arabidopsis thaliana, has provided significant insights into the roles of SGs and ESGs. By disrupting the genes responsible for their synthesis, scientists can observe the effects of their absence or reduction.
In Arabidopsis thaliana, the synthesis of steryl glucosides is primarily catalyzed by two UDP-Glc:sterol glycosyltransferases, encoded by the genes UGT80A2 and UGT80B1. To investigate the function of these enzymes, researchers have identified and characterized T-DNA insertion mutants for each gene, as well as a double mutant, ugt80A2;B1.
Analysis of these mutants has revealed that both UGT80A2 and UGT80B1 are active in the glycosylation of major plant sterols. nih.gov The double mutant, ugt80A2;B1, exhibits a drastic reduction in both SG and ESG levels throughout the plant. nih.govnih.gov In the seed, SG levels are reduced by 86% and ASG levels by 96% compared to wild-type plants. nih.gov This significant decrease confirms that UGT80A2 and UGT80B1 are the primary enzymes responsible for SG biosynthesis in Arabidopsis. nih.govoup.com While they have redundant functions, they also show some level of specialization. UGT80A2 appears to be responsible for the bulk of SG production, while UGT80B1 plays a more critical role in the accumulation of minor SG and ESG compounds. nih.gov
Interestingly, even in the double mutant, residual levels of SGs (about 6-10% of wild-type levels) are detected, suggesting the existence of other enzymes with the ability to glycosylate sterols. oup.com
The significant reduction of SGs and ESGs in the ugt80A2;B1 double mutant leads to a range of distinct phenotypes, particularly in the embryo and seed. These phenotypic changes underscore the importance of steryl glucosides in plant development and physiology.
Mutations in the UGT80B1 gene result in a transparent testa (clear seed coat) phenotype and smaller seed size. uky.edu The double mutant exhibits even more severe developmental defects, including small embryo size, issues with flavonoid deposition, and the loss of the outer cuticle layer of the seed coat. nih.govoup.com Furthermore, these mutants show a significant reduction in aliphatic suberin and cutin-like polymers, which are crucial components of protective barriers in plants. uky.edu These findings suggest that SGs and ESGs are vital for the proper trafficking and deposition of lipid polyester (B1180765) precursors required for suberin formation. uky.edu
Phenotypes of Arabidopsis ugt80 Mutants
| Mutant | Key Biochemical Change | Observed Phenotypes | Reference |
|---|---|---|---|
| ugt80A2 | Significant reduction in SG + ASG | Minor effects on plant growth | nih.gov |
| ugt80B1 | Significant reduction in SG + ASG | Transparent testa, reduced seed size, suberin defects, altered seed coat morphology | uky.edu |
| ugt80A2;B1 (double mutant) | Drastic reduction in SG (86%) and ASG (96%) | Small embryo size, transparent testa, defects in flavonoid deposition, loss of cuticle layer, reduced suberin, defects in pollen coat and viability | nih.govoup.com |
Gene Silencing and Overexpression Studies
Beyond the analysis of knockout mutants, gene silencing and overexpression techniques provide powerful tools to modulate the levels of ESGs and study the resulting effects. These methods allow for a more controlled, and sometimes tissue-specific, alteration of gene expression.
In the medicinal plant Withania somnifera, silencing of sterol glycosyltransferase (SGT) genes using artificial microRNAs in a Virus-Induced Gene Silencing (VIGS) system led to some interesting and unexpected results. nih.gov Down-regulation of WsSGTLs resulted in decreased levels of withanoside V (a steryl glucoside) but an increase in the accumulation of withaferin A and withanolide A (bioactive steroidal lactones), as well as their precursor sterols, sitosterol (B1666911) and stigmasterol. nih.gov This suggests a feedback regulation mechanism where the blockage of glycosylation redirects the metabolic flux towards the synthesis of other steroidal compounds. nih.gov Conversely, overexpression of WsSGTL1 in W. somnifera has been shown to increase the production of glycowithanolides. nih.gov
Functional Characterization of Enzymes via Heterologous Expression
To understand the specific function and substrate preferences of enzymes involved in ESG metabolism, they are often expressed in a host organism that does not naturally produce them. This technique, known as heterologous expression, allows for the isolation and characterization of a single enzyme's activity in a controlled environment.
For example, the Arabidopsis enzymes UGT80A2 and UGT80B1 have been expressed in yeast (Saccharomyces cerevisiae) to confirm their function as sterol glucosyltransferases. oup.com These studies demonstrated that both enzymes can use UDP-glucose as a sugar donor to glycosylate sterols like cholesterol and ergosterol (B1671047). oup.com Such experiments are crucial for confirming the function of a gene identified through sequence similarity and for determining the range of substrates an enzyme can act upon. oup.com
Similarly, a glycoside hydrolase from the hyperthermophilic bacterium Sulfolobus solfataricus was heterologously expressed in Escherichia coli. researchgate.net The purified enzyme was shown to be capable of hydrolyzing SGs, demonstrating a potential biotechnological application for removing these compounds from biodiesel where they can cause precipitation and filter clogging issues. researchgate.net
Application of Omics Technologies (e.g., Lipidomics)
The field of lipidomics, which aims to comprehensively analyze the complete lipid profile (the lipidome) of a cell or organism, has become an invaluable tool in ESG research. Advanced analytical techniques, primarily based on mass spectrometry (MS), allow for the detailed identification and quantification of a vast array of lipid molecules, including different species of SGs and ESGs.
Using techniques like electrospray ionization tandem mass spectrometry (ESI-MS/MS), researchers can now profile the specific molecular species of SGs and ESGs in a given sample. nih.gov This has been applied to the analysis of Arabidopsis seeds, revealing new details about the composition of sitosteryl, campesteryl, and stigmasteryl glucosides and their acylated forms. nih.gov
Lipidomics has also been used to compare the lipid profiles of wild-type plants with mutants that have altered sterol metabolism. A comparative analysis of the plasma membrane lipid composition in Arabidopsisugt80A2;B1 mutants revealed significant changes in the distribution of proteins and other lipids within the membrane, suggesting that sterol glycosylation plays a key role in the organization and function of membrane microdomains. nih.gov
Applications of Omics in ESG Research
| Omics Technology | Application | Key Findings | Reference |
|---|---|---|---|
| Lipidomics (ESI-MS/MS) | Profiling of SGs and ASGs in Arabidopsis wild-type and ugt80A2;B1 mutant seeds. | Revealed a 96% reduction in ASGs and an 86% reduction in SGs in the mutant; detailed the composition of various SG and ASG species. | nih.gov |
| Lipidomics (LC-MS) | Comprehensive lipid profiling of different bean cultivars. | Identified and characterized acyl sterol glycosides for the first time in these cultivars, suggesting their potential as nutritional markers. | mdpi.com |
| Proteomics & Lipidomics | Comparative analysis of plasma membrane composition in Arabidopsis sterol-biosynthesis mutants (ugt80A2;B1). | Showed that lack of sterol glycosylation alters the distribution of 146 proteins between membrane fractions, impacting membrane-based signaling. | nih.gov |
Reconstitution of Biosynthetic Pathways in Model Systems
A powerful approach to understanding a metabolic pathway is to reconstruct it in a simplified, well-understood model system. This involves expressing all the known enzymes of a pathway in a host organism, such as yeast or E. coli, that does not natively have this pathway. This allows researchers to study the pathway in isolation, confirm the function of each component, and potentially produce specific compounds.
While the complete de novo reconstitution of the entire ESG biosynthetic pathway in a heterologous host is a complex undertaking, foundational steps have been achieved. As mentioned previously, the synthesis of SGs, the immediate precursors to ESGs, has been demonstrated in yeast by expressing plant-based sterol glucosyltransferases. oup.com The subsequent acylation step to form ESGs would require the co-expression of an acyl-CoA-dependent acyltransferase that uses SGs as a substrate.
The successful reconstitution of biosynthetic pathways for other complex lipids, such as wax esters, in yeast and Arabidopsis seeds serves as a proof-of-concept for this approach. mdpi.com By expressing the necessary enzymes, these systems can be engineered to produce specific wax esters, demonstrating the feasibility of using model systems as "chassis" for assembling novel lipid structures. mdpi.com Similar strategies could be applied to produce specific ESG molecules for functional studies or for biotechnological applications.
Future Research Directions and Unresolved Questions
Elucidation of Uncharacterized Enzymatic Pathways (e.g., Specific SGAs)
The biosynthesis and degradation of ESGs involve a series of enzymatic steps, not all of which are fully understood. In plants, the initial glucosylation of sterols is catalyzed by UDP-glucose:sterol glucosyltransferases (UGTs), such as UGT80A2 and UGT80B1 in Arabidopsis thaliana. nih.gov The subsequent acylation of steryl glucosides (SGs) to form ESGs is presumed to be carried out by acyltransferases that use phospholipids (B1166683) as an acyl donor. nih.gov However, the specific enzymes responsible for this acylation step, often referred to as steryl glucoside acyltransferases (SGAs), have not been definitively characterized in many organisms, including fungi. nih.gov
A primary goal for future research is the identification and characterization of these elusive SGAs. This involves isolating the enzymes, cloning the corresponding genes, and characterizing their substrate specificity and reaction mechanisms. Understanding which fatty acids are preferentially used for acylation and how this process is regulated is crucial. Conversely, the enzymes responsible for de-acylation and de-glycosylation, such as steryl-β-glucosidases and SG hydrolases, also require more in-depth study to understand the turnover and homeostasis of ESGs in the cell. nih.govnih.gov
| Enzyme Class | Known Examples / Homologs | Organism | Key Unresolved Question |
| Sterol Glycosyltransferase (SGT) | UGT80A2, UGT80B1 | Arabidopsis thaliana | What are the regulatory mechanisms controlling SGT expression and activity in response to environmental stimuli? |
| Steryl Glucoside Acyltransferase (SGA) | Putative activity detected | Plants, Bacteria | What are the specific genes and proteins responsible for the acylation of SGs to form ESGs in most organisms, particularly fungi? nih.gov |
| Steryl Glucoside Hydrolase (SGL) | EGCrP2, Egh1 | Fungi (Aspergillus oryzae, Saccharomyces cerevisiae) | How is the hydrolytic activity of SGLs regulated to control the balance between SGs and free sterols? nih.gov |
Detailed Molecular Mechanisms of Biological Functions (e.g., Signaling, Stress Responses)
ESGs are known to be integral components of the plasma membrane, where they associate with sterols and sphingolipids to form lipid rafts. ub.eduresearchgate.net These microdomains are critical hubs for cellular signaling and protein trafficking. While it is established that the glycosylation and acylation of sterols alter the biophysical properties of membranes, the precise molecular consequences of these alterations remain largely unclear. maastrichtuniversity.nl A major unresolved question is how changes in the ratio of free sterols to ESGs directly impact membrane fluidity, permeability, and the function of membrane-bound proteins. researchgate.netmaastrichtuniversity.nl
Future research must focus on elucidating the specific molecular mechanisms through which ESGs participate in biological processes. For instance, their role in plant stress responses, such as adaptation to temperature stress, has been suggested. researchgate.net However, it is not known whether this is a direct effect of altered membrane properties or if ESGs act as signaling molecules themselves. Investigating how ESG accumulation or depletion affects specific signaling cascades, ion channel activity, or the function of membrane receptors is a critical next step. Genetic approaches using mutants with altered ESG metabolism will be invaluable for these studies. maastrichtuniversity.nl
Identification of Novel Esterified Steryl Glucosides and Their Unique Roles
The structural diversity of ESGs is vast, arising from variations in the sterol backbone, the sugar moiety, and the attached fatty acid. While common plant sterols like sitosterol (B1666911), stigmasterol, and campesterol (B1663852) are frequently found in ESGs, research is beginning to uncover novel and less common forms. nih.govmdpi.com For example, recent studies have reported the first identification of 24-methylenecholesterol (B1664013) and 4-monomethyl sterols as glycosidic conjugates in higher plants. scispace.comresearchgate.net Similarly, a 4-methyl steryl glycoside was identified in the microalga Karlodinium veneficum, a structure not previously seen in higher plants. researchgate.net
The identification of these novel ESGs is a continuing research frontier. There is a need to explore a wider range of organisms, from marine algae to extremophilic fungi, to catalog the full spectrum of ESG diversity. researchgate.net Beyond simple identification, a key challenge is to determine the unique biological roles of these specific ESG variants. It is plausible that different sterol or fatty acid compositions confer distinct functions, perhaps by influencing interactions with specific proteins or by partitioning into different membrane microdomains.
| Novel or Less Common Steryl Glucoside | Organism/Source | Significance / Research Direction |
| 24-Methylenecholesterol glucoside | Higher Plants | First reported instance; requires investigation into its specific biosynthetic pathway and functional role in plant membranes. researchgate.net |
| 4-Monomethyl steryl glucoside | Higher Plants | First reported instance; its function may differ from traditional desmethyl sterol glucosides. researchgate.net |
| 4-Methyl steryl glycoside | Microalga (K. veneficum) | Highlights the unique lipid compositions in diverse organisms; its role in algal biology is unknown. researchgate.net |
| Ergosteryl-β-D-glucoside | Fungi | The primary SG in fungi; further research is needed on its acylated forms and their role in fungal pathogenesis and stress response. nih.gov |
Development of Advanced Lipidomics Approaches for Comprehensive Analysis
The structural complexity and wide range of concentrations of ESGs present significant analytical challenges. Traditional methods like gas chromatography with flame ionization detection (GC-FID) require laborious hydrolysis and derivatization steps. nih.gov Modern lipidomics approaches, particularly electrospray ionization tandem mass spectrometry (ESI-MS/MS), have emerged as powerful tools for the direct analysis of intact ESGs. nih.gov These techniques offer higher sensitivity and provide detailed structural information. nih.govnih.gov
However, significant hurdles remain. A major challenge is the accurate quantification of the thousands of potential ESG molecular species, especially those of low abundance. nih.gov The lack of commercially available standards for less common ESGs hinders absolute quantification and confident identification. researchgate.netfrontiersin.org Future research must focus on:
Expanding Spectral Libraries: Creating comprehensive, publicly accessible MS/MS spectral databases for a wide variety of ESG standards is essential for reliable identification. researchgate.net
Improving Quantification: Developing improved internal standards and calibration methods to correct for variations in ionization efficiency between different ESG species. nih.gov
Enhancing Separation: Refining chromatographic techniques (e.g., UPLC) to better separate isomeric and isobaric ESG species that cannot be distinguished by mass spectrometry alone. frontiersin.org
Standardizing Software: Addressing inconsistencies between different lipidomics software platforms to improve the reproducibility of ESG identification and quantification. mdpi.com
Translational Research Beyond Prohibited Categories (General Academic Impact)
While fundamental research into ESG biology is crucial, there are also significant opportunities for translational research that leverages their unique properties for industrial and nutritional applications. Two key areas stand out:
Biofuel Production: During the transesterification of vegetable oils to produce biodiesel, naturally occurring ESGs are converted to non-acylated steryl glucosides (SGs), which are insoluble and can precipitate, leading to clogged fuel filters and engine problems. nih.govgoogle.com A major area of translational research is the development of enzymatic solutions to this problem. The identification and industrial-scale production of robust, thermostable steryl glycosidases that can hydrolyze SGs into soluble sterols and glucose offers a cost-effective and environmentally friendly method to improve biodiesel quality. researchgate.netresearchgate.netnih.gov Further research is needed to discover more efficient enzymes and optimize their application in industrial settings. nih.gov
Functional Foods and Nutraceuticals: Unlike free phytosterols, which are hydrophobic, the glucose moiety in ESGs imparts hydrophilic properties. researchgate.net This opens the possibility of incorporating them into water-based functional foods, an application not feasible for free sterols or sterol esters. Given the known cholesterol-lowering effects of phytosterols, ESGs represent a promising new ingredient for the development of novel heart-healthy food products. researchgate.net Future academic and industrial research should focus on the extraction of ESGs from plant sources, assessing their stability in food matrices, and confirming their bioavailability and efficacy.
Integration of Multi-Omics Data for Systems-Level Understanding
To fully comprehend the role of ESGs in a biological system, it is necessary to move beyond studying them in isolation. The integration of multi-omics data—combining lipidomics with genomics, transcriptomics, and proteomics—offers a powerful approach to build a holistic, systems-level understanding. nih.govnyu.edu For example, by correlating changes in the ESG profile (lipidomics) with gene expression data (transcriptomics) under specific conditions (e.g., heat stress), researchers can identify the regulatory networks that control ESG metabolism. tum.de
Future studies could integrate these datasets to:
Identify transcription factors that regulate the expression of SGTs and other metabolic enzymes in response to developmental or environmental cues.
Correlate the abundance of specific ESGs in the membrane with the presence and activity of specific membrane proteins (proteomics).
Build predictive models that link genetic variations (genomics) to an organism's ability to modify its ESG profile and adapt to stress.
This integrative approach will be essential for bridging the gap from genotype to phenotype and for fully elucidating the complex interplay between ESGs and other cellular components. nih.gov
Q & A
Basic Research Questions
Q. What analytical methods are most effective for quantifying esterified steryl glucosides (ESG) in plant-derived matrices, and how do their sensitivities compare?
- Methodological Answer : Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is highly sensitive for detecting ESG and acylated derivatives, enabling molar composition analysis comparable to gas chromatography with flame ionization detection (GC-FID). ESI-MS/MS is particularly advantageous for distinguishing between sitosteryl, campesteryl, and stigmasteryl glucosides in complex samples like Arabidopsis seeds . Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is another robust method for identifying dietary ESG by analyzing liberated free sterols after enzymatic hydrolysis .
Q. How do geographical origin, agricultural practices, and harvest timing influence ESG composition in plant oils?
- Methodological Answer : Systematic profiling of monovarietal olive oils reveals that ESG composition varies with geography (e.g., soil composition), farming modalities (organic vs. conventional), and seasonal harvest times. Steryl glucoside ratios (e.g., β-sitosteryl vs. campesteryl derivatives) can serve as biomarkers for these factors. Standardized protocols, including solvent extraction and enzymatic pretreatment, are critical to minimize confounding variables during comparative studies .
Q. What are the primary challenges in isolating ESG from lipid matrices, and what advancements address these challenges?
- Methodological Answer : Traditional chromatographic purification of ESG is limited by low yields and scalability. A novel enzymatic-solvent extraction method using phospholipase A1 hydrolyzes phospholipids in soy lecithin, increasing hydrophilicity for efficient ESG separation. A 3×3 factorial design optimizes enzyme dose (e.g., 0.03 g) and reaction time (e.g., 16 hours), achieving >90% purity in extracts .
Advanced Research Questions
Q. How do enzyme-substrate interactions and reaction parameters influence ESG yield during enzymatic extraction?
- Methodological Answer : Enzyme kinetics and substrate specificity are critical. For example, phospholipase A1 selectively hydrolyzes phospholipids in soy lecithin, but excessive enzyme doses (>0.05 g) or prolonged incubation (>20 hours) reduce ESG recovery due to sterol degradation. Response surface methodology (RSM) or full factorial designs are recommended to model interactions between parameters and maximize yield .
Q. What genetic factors regulate ESG biosynthesis, and how can mutant models elucidate these pathways?
- Methodological Answer : Arabidopsis mutants lacking UDP-glucose:sterol glucosyltransferases (UGT80A2/B1) show 86–96% reductions in ESG and acylated derivatives, confirming these enzymes' pivotal role. CRISPR/Cas9 knockout lines combined with lipidomics (e.g., ESI-MS/MS) can map ESG biosynthetic networks and identify compensatory pathways in sterol-deficient mutants .
Q. How do ESG solubility properties impact their stability in lipid-based systems, and what methodologies assess this behavior?
- Methodological Answer : ESG’s polar glycosidic head and nonpolar sterol tail create amphiphilic properties, but de-esterification during alkaline transesterification increases insolubility in biodiesel. Accelerated stability tests (e.g., heating to 60°C) combined with HPLC-ELSD (evaporative light scattering detection) quantify precipitate formation kinetics. Differential scanning calorimetry (DSC) measures melting points (e.g., 240°C for β-sitosteryl glucoside) to predict phase behavior .
Methodological Considerations
Q. What statistical approaches are optimal for analyzing ESG compositional data across diverse sample sets?
- Methodological Answer : Multivariate analysis (e.g., PCA or PLS-DA) identifies clusters in ESG profiles linked to environmental or genetic variables. Non-parametric tests (e.g., Kruskal-Wallis) are suitable for non-normal distributions common in small sample sizes. Replicates (n ≥ 5) and internal standards (e.g., deuterated stigmasterol) ensure reproducibility .
Q. How can researchers validate the specificity of ESG detection methods in overlapping sterol conjugate matrices?
- Methodological Answer : Co-elution challenges in GC/MS require derivatization (e.g., silylation) to enhance volatility and separation. LC-MS/MS with MRM (multiple reaction monitoring) transitions specific to glucoside fragments (e.g., m/z 459 → 369 for sitosteryl glucoside) improves selectivity. Cross-validation with enzymatic hydrolysis (e.g., β-glucosidase) confirms peak identity by comparing free sterol profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
